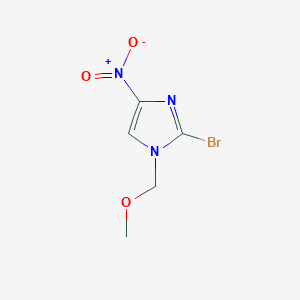

1-Methoxymethyl-2-bromo-4-nitroimidazole

描述

Significance of Nitroimidazole Scaffolds in Contemporary Chemical Research

Nitroimidazole scaffolds are integral to the development of a wide range of pharmaceuticals. nih.gov Their biological activity is often attributed to the reductive activation of the nitro group under hypoxic conditions, a characteristic that has been exploited in the design of drugs targeting anaerobic bacteria and hypoxic tumor cells. nih.gov This class of compounds has yielded effective treatments for protozoal infections and anaerobic bacterial infections. nih.gov Furthermore, the nitroimidazole core is a key component in the development of radiosensitizers, which enhance the efficacy of radiation therapy in cancer treatment. nih.gov The versatility of the nitroimidazole scaffold continues to make it a focal point of contemporary chemical research, with ongoing efforts to synthesize new derivatives with improved efficacy and broader applications. nih.gov

Overview of Halogenated Nitroimidazole Derivatives within Synthetic Chemistry

The introduction of halogen atoms onto the nitroimidazole ring provides synthetic chemists with valuable tools for molecular elaboration. Halogenated nitroimidazoles, such as their bromo- and chloro-derivatives, serve as versatile building blocks in organic synthesis. The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This functionalization is crucial for fine-tuning the biological activity, pharmacokinetic properties, and toxicity profiles of the resulting molecules. The strategic placement of a halogen on the nitroimidazole scaffold can significantly influence the compound's reactivity and its utility in the construction of complex molecular architectures. rsc.org

Strategic Positioning of 1-Methoxymethyl-2-bromo-4-nitroimidazole as a Synthetic Intermediate

Within the family of halogenated nitroimidazoles, this compound holds a strategic position as a valuable synthetic intermediate. The methoxymethyl (MOM) group at the N1 position serves as a protecting group, which can be advantageous in multi-step syntheses. The bromine atom at the C2 position and the nitro group at the C4 position activate the imidazole (B134444) ring for various chemical transformations.

This compound is particularly noted for its role as a precursor in the synthesis of antitubercular agents. A European patent details a method for its preparation, emphasizing its utility as an intermediate for pharmaceutical and agricultural chemicals. The synthesis involves the selective debromination of 2,5-dibromo-1-methoxymethyl-4-nitroimidazole (B8635229) using sodium sulfite (B76179) in a mixture of dimethylformamide and water. This reaction proceeds at room temperature and yields this compound in high purity.

While detailed research articles on the specific reactions of this compound are not abundant in publicly available literature, its documented role as a key intermediate underscores its importance in the synthetic pathways leading to more complex and biologically active molecules. The bromo-substituent at the 2-position is a key handle for introducing further molecular diversity, a common strategy in the development of new therapeutic agents.

Below is a table summarizing the key chemical properties of this important synthetic intermediate.

| Property | Value |

| IUPAC Name | 2-bromo-1-(methoxymethyl)-4-nitroimidazole |

| Molecular Formula | C5H6BrN3O3 |

| Molecular Weight | 236.02 g/mol |

| CAS Number | 683276-47-3 |

| Appearance | White powdery product |

Further research into the specific synthetic transformations of this compound is warranted to fully elucidate its reaction scope and potential for the creation of novel chemical entities with therapeutic promise.

属性

CAS 编号 |

683276-47-3 |

|---|---|

分子式 |

C5H6BrN3O3 |

分子量 |

236.02 g/mol |

IUPAC 名称 |

2-bromo-1-(methoxymethyl)-4-nitroimidazole |

InChI |

InChI=1S/C5H6BrN3O3/c1-12-3-8-2-4(9(10)11)7-5(8)6/h2H,3H2,1H3 |

InChI 键 |

HFRWLPRSAKWWJW-UHFFFAOYSA-N |

规范 SMILES |

COCN1C=C(N=C1Br)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 1 Methoxymethyl 2 Bromo 4 Nitroimidazole and Precursors

Historical Context of 4-Nitroimidazole (B12731) Synthesis

The journey to synthesize complex nitroimidazole derivatives began with the foundational molecule, 4-nitroimidazole. This compound serves as a crucial building block for a range of therapeutic agents. chemicalbook.com

Evolution and Limitations of Early Preparative Methods for 4-Nitroimidazole

Early methods for the synthesis of 4-nitroimidazole primarily involved the direct nitration of imidazole (B134444). chemicalbook.com These processes typically utilized a mixture of concentrated nitric acid and sulfuric acid. researchgate.net One common approach involved dissolving imidazole in sulfuric acid and then adding nitric acid to initiate the nitration reaction. google.com

However, these early methods were often plagued by several limitations:

Harsh Reaction Conditions: The use of strong acids and high temperatures posed safety risks and often led to the formation of undesired byproducts. google.com

Low Yields: The yields of 4-nitroimidazole were frequently suboptimal due to the formation of isomeric impurities and degradation of the product under the harsh reaction conditions. google.com

Formation of Isomers: The nitration of imidazole can also produce 2-nitroimidazole (B3424786) and 5-nitroimidazole, necessitating purification steps to isolate the desired 4-nitro isomer.

Environmental Concerns: The use of large quantities of strong acids resulted in significant acid waste, presenting environmental challenges. google.com

Over time, researchers sought to optimize these conditions. For instance, investigations into the molar ratio of nitric acid to imidazole and the reaction temperature were conducted to improve yields. chemicalbook.com A newer method involves the use of an N2O5 mixed acid nitrating agent, which has been shown to increase the reaction yield to as high as 95.5% while reducing the consumption of concentrated nitric acid and lowering the reaction temperature. google.com

Synthesis of 1-Methoxymethyl-2-bromo-4-nitroimidazole

The synthesis of this compound can be achieved through multiple pathways, primarily starting from precursors like 2,5-dibromo-1-methoxymethyl-4-nitroimidazole (B8635229) or through the direct N-alkylation of 2-bromo-4-nitroimidazole (B1265489).

Approaches from 2,5-Dibromo-1-methoxymethyl-4-nitroimidazole

A prominent synthetic route involves the selective debromination of a dibrominated precursor.

This method leverages the differential reactivity of the bromine atoms at the C2 and C5 positions of the imidazole ring. The synthesis begins with the dibromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitroimidazole. This intermediate is then N-alkylated with a methoxymethylating agent to produce 2,5-dibromo-1-methoxymethyl-4-nitroimidazole.

The crucial step is the selective reductive debromination at the C5 position. This is often accomplished using a reducing agent such as sodium sulfite (B76179) (Na2SO3) in the presence of a catalyst like potassium iodide (KI) in a suitable solvent, such as acetic acid. The reaction selectively removes the bromine atom at the 5-position, yielding the desired this compound. This selectivity is attributed to the electronic effects of the nitro group and the differential steric hindrance at the two positions.

The efficiency of the selective reductive debromination is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature: The reaction is typically conducted at elevated temperatures, for instance, around 120°C, to drive the reaction to completion.

Reaction Time: A sufficient reaction time, often several hours, is necessary to ensure complete conversion of the starting material.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Acetic acid is a commonly used solvent for this transformation.

Stoichiometry of Reagents: The molar ratios of the substrate, reducing agent, and catalyst are critical for achieving high yield and purity.

Careful optimization of these parameters allows for the scalable production of this compound with high purity.

N-Alkylation of 2-Bromo-4-nitroimidazole with Methoxymethylating Agents

An alternative and more direct approach involves the N-alkylation of 2-bromo-4-nitroimidazole. This precursor can be synthesized from 4-nitroimidazole through bromination. An efficient two-step method for synthesizing 2-bromo-4-nitroimidazole involves the dibromination of 4-nitroimidazole followed by a selective debromination. researchgate.netwww.gov.uk

The N-alkylation step is then carried out by reacting 2-bromo-4-nitroimidazole with a suitable methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), in the presence of a base and a suitable solvent.

| Parameter | Typical Reagents/Conditions | Purpose |

|---|---|---|

| Base | Potassium Carbonate (K2CO3), Sodium Hydride (NaH) | To deprotonate the imidazole nitrogen, facilitating nucleophilic attack. |

| Solvent | Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF) | To dissolve the reactants and facilitate the reaction. |

| Temperature | Room temperature to 60°C | To control the reaction rate and minimize side reactions. |

The reaction conditions for N-alkylation are generally milder than those for the synthesis of the initial 4-nitroimidazole ring. The choice of base and solvent is crucial for achieving good yields and regioselectivity, favoring alkylation at the N1 position. derpharmachemica.comresearchgate.net Studies have shown that using potassium carbonate as the base in acetonitrile at elevated temperatures can significantly improve the yields of N-alkylated products. researchgate.net

Regioselective Considerations in Alkylation of Nitroimidazoles

The alkylation of unsymmetrically substituted nitroimidazoles is a critical step that presents significant regiochemical challenges. When an imidazole ring, such as 4-nitroimidazole, has substituents at the 4(5)-position, the two nitrogen atoms (N-1 and N-3) become non-equivalent, leading to the potential formation of two different regioisomers upon alkylation. The outcome of the reaction is governed by a combination of electronic effects, steric hindrance, and reaction conditions. otago.ac.nz

Electron-withdrawing groups, such as the nitro group at the 4-position, decrease the electron density of the imidazole ring and influence the nucleophilicity of the ring nitrogens. The nitro group deactivates the adjacent N-3 nitrogen more significantly than the distal N-1 nitrogen. Consequently, in reactions proceeding via the imidazole anion (typically under basic conditions), alkylation tends to occur at the more nucleophilic and less sterically hindered N-1 position. otago.ac.nz

Steric factors also play a crucial role. The size of both the substituent on the imidazole ring and the incoming alkylating agent can dictate the site of alkylation. An increased steric bulk generally favors substitution at the less hindered nitrogen atom. otago.ac.nz

Furthermore, the reaction medium (neutral vs. basic) and the tautomeric equilibrium of the starting nitroimidazole influence the product distribution. In neutral conditions, the tautomeric form of the imidazole can control the reaction's outcome. For 4-nitroimidazole, the 4-nitro tautomer is generally dominant, which can lead to a higher proportion of the 1-alkyl-5-nitroimidazole isomer, even though this tautomer is less reactive. otago.ac.nz Achieving high regioselectivity often requires careful selection of protecting groups, bases, solvents, and alkylating agents to favor the formation of the desired isomer. nih.gov

Preparative Routes to Key Intermediate: 2-Bromo-4-nitroimidazole

The synthesis of 2-bromo-4-nitroimidazole is a well-established and crucial process, as this compound is a key building block for various nitroimidazole-based therapeutic agents. researchgate.netwww.gov.uk The most efficient and widely documented method is a two-step sequence starting from the readily available 4-nitroimidazole. researchgate.net This process involves an initial dibromination followed by a selective debromination step.

Dibromination of 4-Nitroimidazole

The first step in the synthesis is the dibromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitroimidazole. This electrophilic substitution reaction is typically conducted by treating 4-nitroimidazole with elemental bromine (Br₂) in an aqueous medium. researchgate.net The presence of a base, such as sodium bicarbonate (NaHCO₃), is essential to neutralize the hydrogen bromide (HBr) formed during the reaction, which could otherwise lead to side reactions. researchgate.net The reaction is generally performed at controlled low temperatures (e.g., 0-5°C) to manage the reaction's exothermicity and improve selectivity. patsnap.com Under optimized conditions, this step can achieve high yields, often around 88%. researchgate.net

| Parameter | Condition | Yield (%) |

| Starting Material | 4-Nitroimidazole | - |

| Reagent | Bromine (Br₂) | - |

| Base | Sodium Bicarbonate (NaHCO₃) | - |

| Solvent | Water | - |

| Temperature | 0-5°C | ~88 |

Selective Debromination Strategies for 2,5-Dibromo-4-nitroimidazole

The subsequent step involves the selective removal of the bromine atom at the C-5 position while retaining the bromine at the C-2 position. This is the key to isolating the desired 2-bromo-4-nitroimidazole product. A highly effective method for this transformation is an in situ reductive deiodination strategy. researchgate.netwww.gov.uk

This process first involves a nucleophilic substitution where the more reactive bromine at the C-5 position is displaced by an iodide ion. This is typically achieved by reacting 2,5-dibromo-4-nitroimidazole with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in a solvent like acetic acid at elevated temperatures. researchgate.netpatsnap.com The intermediate formed, 2-bromo-5-iodo-4-nitroimidazole, then undergoes reductive deiodination in the presence of a reducing agent, such as sodium sulfite (Na₂SO₃) or diethyl phosphite, to yield the final product. researchgate.netpatsnap.com The bromine at C-2 is less susceptible to nucleophilic attack and remains intact throughout the process.

Scalable Synthesis Protocols for 2-Bromo-4-nitroimidazole

The synthetic route involving dibromination followed by selective debromination has been successfully adapted for large-scale production, demonstrating its industrial applicability. researchgate.netwww.gov.uk Kilogram-scale synthesis has been reported, highlighting the robustness and efficiency of the protocol. The optimization of reaction conditions, such as the molar equivalents of reagents and temperature control, is critical for maximizing yield and purity on a large scale. For instance, using 1.5 equivalents of both potassium iodide and sodium sulfite in acetic acid at 120–125 °C has been shown to efficiently produce 2-bromo-4-nitroimidazole with high purity and yields ranging from 62–79%. researchgate.net The reactions are considered facile and safe for scale-up, making this intermediate readily accessible for the synthesis of more complex nitroimidazole drugs. researchgate.net

| Parameter | Condition | Yield (%) |

| Starting Material | 2,5-Dibromo-4-nitroimidazole | - |

| Iodide Source | Potassium Iodide (1.5 equiv) | - |

| Reducing Agent | Sodium Sulfite (1.5 equiv) | - |

| Solvent | Acetic Acid | - |

| Temperature | 120-125°C | 62-79 |

General Synthetic Approaches to Diverse Functionalized Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. doaj.org A wide array of synthetic methodologies has been developed to construct and functionalize this heterocyclic core, enabling the creation of diverse derivatives with varied biological activities. nih.gov

General strategies for building the core nitroimidazole ring often start from simple precursors like 2-aminoimidazole, which can undergo diazotization followed by nitration to yield 2-nitroimidazole. nih.gov Another approach involves the direct nitration of a protected imidazole, such as N-trityl imidazole, after lithiation. nih.gov

Once the basic nitroimidazole ring is formed, further functionalization can be achieved through several key reactions:

N-Alkylation: As discussed, introducing alkyl or more complex side chains onto the ring nitrogen is a common strategy. This is fundamental to the synthesis of drugs where the side chain is crucial for the molecule's mechanism of action. nih.gov

Halogenation and Nucleophilic Substitution: Introducing halogens, such as bromine, onto the imidazole ring provides reactive handles for subsequent modifications. These halogens can be displaced by various nucleophiles to introduce new functional groups. researchgate.net

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to form carbon-carbon bonds, allowing for the attachment of aryl or heteroaryl groups to the nitroimidazole core. This has been used to synthesize complex bi-aryl structures. researchgate.net

Side-Chain Modification: For nitroimidazoles already bearing a functionalized side chain, further chemical transformations on that chain can generate a library of analogs. This includes reactions like esterification, amidation, or the introduction of other pharmacologically relevant moieties. researchgate.net

These synthetic strategies provide a versatile toolkit for medicinal chemists to explore the chemical space around the nitroimidazole scaffold, leading to the discovery of new and improved therapeutic agents. doaj.orgnih.gov

Chemical Reactivity and Transformations of 1 Methoxymethyl 2 Bromo 4 Nitroimidazole

Cleavage of the 1-Methoxymethyl Protecting Group

The methoxymethyl (MOM) group is an acetal-type protecting group frequently used for hydroxyl and N-H functionalities in organic synthesis. wikipedia.orgadichemistry.com Its removal, or deprotection, is a critical step in synthetic pathways to reveal the N-H of the imidazole (B134444) ring.

Acid-Catalyzed Hydrolysis for Deprotection

The MOM group is characteristically labile under acidic conditions. thieme-connect.de Deprotection of 1-Methoxymethyl-2-bromo-4-nitroimidazole is typically achieved through acid-catalyzed hydrolysis. A range of Brønsted and Lewis acids can effect this cleavage. wikipedia.org The presence of the 2-nitro group on the imidazole ring significantly increases the lability of N-protecting groups like MOM, facilitating their removal under milder conditions than might otherwise be required. rsc.org

Table 1: Reagents for Acid-Catalyzed Deprotection of MOM Ethers

| Reagent/System | Typical Conditions | Reference |

|---|---|---|

| Hydrochloric Acid (HCl) | Methanol (B129727), reflux | adichemistry.com |

| Sulfuric Acid (H₂SO₄) | Dioxane/water | researchgate.netdergipark.org.tr |

| Pyridinium p-toluenesulfonate (PPTS) | 2-Butanone or t-butyl alcohol | researchgate.net |

| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) / 2,2′-Bipyridyl | Aprotic solvent | researchgate.net |

Mechanistic Aspects of Methoxymethyl Ether Cleavage

The acid-catalyzed cleavage of a methoxymethyl ether from the imidazole nitrogen follows a well-established mechanism for acetal (B89532) hydrolysis. masterorganicchemistry.com The process is initiated by the protonation of the ether oxygen atom that is further from the imidazole ring, which is the more basic of the two oxygens.

The mechanism involves the following key steps:

Protonation: A proton from the acid catalyst protonates the terminal methoxy (B1213986) group's oxygen atom, converting it into a good leaving group (methanol). masterorganicchemistry.com

C-O Bond Cleavage: The C-O bond cleaves, leading to the departure of methanol and the formation of a resonance-stabilized oxonium ion intermediate (H₂C=N⁺<). thieme-connect.de

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation and Formaldehyde (B43269) Loss: Subsequent deprotonation yields an unstable N-hydroxymethyl intermediate. This intermediate readily decomposes, eliminating formaldehyde to yield the deprotected 2-bromo-4-nitroimidazole (B1265489). thieme-connect.de

This sequence of protonation, cleavage, and hydrolysis efficiently removes the protecting group, regenerating the N-H bond of the imidazole ring. masterorganicchemistry.com

Nucleophilic Substitution Reactions at the C2-Bromine Atom

The bromine atom at the C2 position of the this compound ring is highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Factors Governing Reactivity of C2-Halogen in Nitroimidazoles

The reactivity of a halogen atom on an imidazole ring is profoundly influenced by the presence and position of other substituents, especially electron-withdrawing groups. researchgate.net

Electronic Activation: The primary factor governing the reactivity of the C2-bromine is the strong electron-withdrawing effect of the nitro group at the C4 position. rsc.org This group significantly reduces the electron density of the imidazole ring, making the carbon atoms, particularly C2, more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Position of the Nitro Group: Halogen atoms adjacent to a nitro group on an imidazole ring are known to be activated towards nucleophilic displacement. rsc.org The activation of a C2-halogen by a C4-nitro group is a well-documented phenomenon.

Nature of the Halogen: The leaving group ability of the halogen is also a factor. Bromine is generally a better leaving group than chlorine, which can lead to higher reaction rates and yields in substitution reactions.

Scope of Nucleophilic Reagents and Reaction Conditions

A wide array of nucleophiles can displace the C2-bromine atom, demonstrating the synthetic versatility of this compound. The choice of nucleophile and reaction conditions allows for the introduction of diverse functional groups at the C2 position.

Common nucleophiles include:

Sulfur Nucleophiles: Thiols and arylthiols react readily, often in the presence of a base, to form 2-thioether-substituted nitroimidazoles. researchgate.net

Nitrogen Nucleophiles: Amines, such as morpholine, can displace the bromine atom, typically under heating or reflux conditions. rsc.org Azide ions are also effective nucleophiles. lumenlearning.com

Oxygen Nucleophiles: Alkoxides like methoxide (B1231860) and phenoxide are capable of displacing the C2-bromo group. researchgate.net

Carbon Nucleophiles: Strong carbon-based nucleophiles, including certain carbanions and cyanide ions, can be used to form new carbon-carbon bonds at the C2 position. researchgate.netrsc.org

Reaction conditions are generally dictated by the nucleophilicity of the attacking reagent. Strong nucleophiles may react at room temperature, while weaker ones often require heating. rsc.org The use of a non-nucleophilic base is common to neutralize the HBr formed during the reaction.

Table 2: Examples of Nucleophilic Substitution at C2 of Bromo-Nitroimidazoles

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Morpholine | 2-Morpholino-nitroimidazole | Reflux temperature | rsc.org |

| Arylthiols | 2-(Arylthio)-nitroimidazole | Basic medium | researchgate.net |

| Methoxide (MeO⁻) | 2-Methoxy-nitroimidazole | N/A | researchgate.net |

Influence of Nitro Group Activation on Halogen Displacement

The influence of the nitro group on the displacement of the C2-halogen is fundamentally electronic. The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its presence has several key consequences for the reactivity of the imidazole ring. researchgate.net

The nitro group activates the ring towards nucleophilic aromatic substitution (SNAr) through a resonance-stabilized intermediate. When a nucleophile attacks the C2 carbon, the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the oxygen atoms of the nitro group. This resonance stabilization lowers the activation energy of the reaction, thereby accelerating the rate of substitution. nih.govresearchgate.net This effect makes the displacement of the C2-bromine not only possible but often highly efficient, even with moderately strong nucleophiles. rsc.org This activation is a critical feature that underpins the synthetic utility of 2-bromo-4-nitroimidazole derivatives.

Electrophilic Aromatic Substitution on the Imidazole Ring

Electrophilic aromatic substitution is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. In the case of this compound, the only available position for such a substitution is the C5 carbon. However, the reactivity of this position is severely diminished by the electronic effects of the existing substituents.

The feasibility of electrophilic aromatic substitution on the C5 position of this compound is exceptionally low due to the powerful deactivating effects of the bromo and nitro groups. The imidazole ring is inherently π-excessive, which would normally make it reactive towards electrophiles. However, this reactivity is modulated by its substituents.

Nitro Group (-NO₂): The nitro group at the C4 position is a potent electron-withdrawing group, both through inductive and resonance effects. It strongly deactivates the entire imidazole ring towards electrophilic attack.

Bromo Group (-Br): The bromine atom at the C2 position also withdraws electron density inductively, further deactivating the ring. While halogens are typically ortho-, para-directing, this influence is less significant in the context of the overwhelmingly deactivated ring system.

Methoxymethyl Group (-CH₂OCH₃): The N1-methoxymethyl group's electronic contribution is not sufficient to counteract the deactivating influence of the other two substituents.

Collectively, these groups render the C5 position electron-deficient and thus not susceptible to attack by typical electrophiles under standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). Instead, the electron-poor nature of the ring makes the C5-hydrogen atom somewhat acidic, predisposing it to deprotonation by strong bases, which facilitates nucleophilic rather than electrophilic substitution at this position. rsc.orgrsc.org

| Substituent | Position | Electronic Effect | Impact on Electrophilic Substitution |

|---|---|---|---|

| -NO₂ | C4 | Strongly electron-withdrawing (-I, -M) | Strong deactivation |

| -Br | C2 | Electron-withdrawing (-I) | Deactivation |

| -CH₂OCH₃ | N1 | Weakly electron-donating | Insufficient to overcome deactivation |

Transformations Involving the Nitro Group

The nitro group is a key site of reactivity in this compound, primarily undergoing reductive transformations.

The reduction of the nitro group to a primary amine is a fundamental and well-established transformation for nitroaromatic and nitroheterocyclic compounds. This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, significantly altering the molecule's electronic properties and chemical reactivity. The product of this reduction is 4-amino-1-methoxymethyl-2-bromoimidazole.

While specific experimental procedures for the reduction of this compound are not extensively detailed in the literature, the transformation can be achieved using a variety of standard reducing agents common in organic synthesis. The choice of reagent can be critical to avoid side reactions, such as hydrodebromination (replacement of the bromine atom with hydrogen).

Key methods for this reduction include:

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is often a clean and high-yielding method.

Metal-Acid Systems: Combinations like Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Sodium Dithionite (Na₂S₂O₄): This reagent can selectively reduce the nitro group under relatively mild, often aqueous, conditions.

| Reducing Agent/System | Typical Conditions | Potential Outcome |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol solvent, room temperature | Formation of 4-amino-1-methoxymethyl-2-bromoimidazole |

| Fe, HCl | Ethanol/water, reflux | Formation of the corresponding amine |

| SnCl₂·2H₂O | Ethyl acetate (B1210297) or Ethanol, reflux | Reduction to the amine |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system | Selective reduction of the nitro group |

Based on available scientific literature, rearrangement reactions that directly involve the nitro group are not a characteristic transformation for this compound or closely related nitroimidazole structures. The primary reactivity of the nitro group in this chemical class is its reduction to other nitrogen functionalities or its role in activating the imidazole ring for nucleophilic aromatic substitution (SNAr), where the nitro group itself can sometimes act as a leaving group. acs.orgnih.gov Complex skeletal rearrangements involving the nitro moiety are not commonly reported under typical laboratory conditions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For 1-Methoxymethyl-2-bromo-4-nitroimidazole, these methods can elucidate its fundamental electronic characteristics and conformational preferences.

Density Functional Theory (DFT) has become a primary tool for the computational study of nitroimidazole derivatives due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. By iteratively solving the Kohn-Sham equations, the electron density and, consequently, the total energy of the system are minimized to find the ground-state geometry.

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For nitroimidazole compounds, DFT methods like B3LYP, often paired with basis sets such as 6-311G**, are utilized to model their structures and electronic properties. nih.gov The presence of the electron-withdrawing nitro group and the bromine atom, along with the methoxymethyl substituent, significantly influences the electronic distribution and geometry of the imidazole (B134444) ring. frontiersin.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Br | 1.88 Å |

| N1-C2 | 1.37 Å | |

| C4-N(nitro) | 1.45 Å | |

| N1-CH2(methoxy) | 1.48 Å | |

| Bond Angle | C5-N1-C2 | 108.5° |

| N1-C2-N3 | 111.0° | |

| C2-C4-N(nitro) | 125.0° | |

| Note: These values are illustrative and based on typical bond lengths and angles for similar nitroimidazole structures. |

For a more rigorous description of the electronic structure, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods are based on the direct solution of the Schrödinger equation and can provide more accurate energies and wavefunction descriptions, especially for systems where electron correlation is critical. researchgate.net For nitroimidazole derivatives, ab initio calculations can be used to benchmark DFT results and to investigate excited states and reaction mechanisms with greater precision. researchgate.net

The methoxymethyl group attached to the N1 position of the imidazole ring introduces conformational flexibility. Theoretical studies can map the potential energy surface of this compound to identify its stable conformers and the energy barriers for interconversion between them. Such analyses are crucial as the biological activity and reactivity of a molecule can be dependent on its preferred conformation. researchgate.net

These studies can be performed for the isolated molecule in the gas phase and can also incorporate the effects of a solvent using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net The transition from a gas phase to an aqueous or other solution environment can significantly alter the relative stabilities of different conformers, and these computational models can predict such changes. researchgate.net

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of the molecule's reactivity, stability, and spectroscopic properties.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity.

The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally implies higher reactivity. For nitroimidazoles, the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor. frontiersin.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Primarily localized on the imidazole ring and the bromine atom. |

| LUMO | -3.2 | Primarily localized on the nitro group and the imidazole ring. |

| HOMO-LUMO Gap | 4.3 | Indicates moderate chemical stability. |

| Note: These energy values are hypothetical examples based on calculations for similar nitroaromatic compounds. |

The electron density distribution reveals how electrons are shared between atoms in the molecule and can be used to identify regions that are electron-rich or electron-poor. This information is critical for understanding intermolecular interactions and chemical reactivity. researchgate.net

Charge density analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. researchgate.net This allows for a quantitative assessment of the electronic effects of the various substituents. In this compound, the nitro group is expected to draw significant electron density from the imidazole ring, resulting in a positive partial charge on the ring carbons and a negative partial charge on the oxygen atoms of the nitro group. researchgate.net The bromine atom also acts as an electron-withdrawing group. This charge distribution is fundamental to the molecule's electrostatic potential and its interactions with biological targets. researchgate.net

Electrostatic Potential (ESP) Surfaces and Charge Distribution

The electrostatic potential (ESP) surface is a critical tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactive behavior. The ESP map reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For nitroimidazole derivatives, the ESP surface is characteristically dominated by a significant electronegative region around the nitro (NO₂) group. researchgate.net This is due to the high electronegativity of the oxygen atoms, which pull electron density away from the rest of the molecule. This region is a primary site for electrophilic attack and is crucial for the biological activity of many nitroimidazoles, including their role as radiosensitizers and antimicrobial agents. researchgate.netnih.gov

Dipole Moments and Atomic Charges Calculations

Theoretical calculations allow for the determination of the molecular dipole moment and the partial charges on each atom, providing a quantitative measure of molecular polarity. The dipole moment is a vector quantity that points from the center of negative charge to the center of positive charge.

In studies of 4-nitroimidazole (B12731) derivatives, it has been shown that the substituents on the imidazole ring significantly influence the magnitude and direction of the dipole moment. amu.edu.pl The strongly electron-withdrawing nitro group creates a substantial dipole. For instance, in 2-nitroimidazole (B3424786), experimental and theoretical studies have quantified the atomic charges and the resulting dipole moment, highlighting the charge concentration on the nitro group. researchgate.net

For this compound, the dipole moment would be a composite of the contributions from the nitro, bromo, and methoxymethyl substituents. The calculated atomic charges would likely show significant negative charges on the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring, while the carbon and hydrogen atoms would carry partial positive charges. These charge distributions are fundamental to the molecule's solubility, membrane permeability, and interaction with biological targets.

Table 1: Representative Atomic Charges in Nitroimidazole Derivatives (Note: This table is illustrative, based on general findings for nitroimidazoles, as specific data for this compound is not available.)

| Atom/Group | Typical Calculated Charge (e) |

| Nitro Group Oxygens | Highly Negative |

| Imidazole Nitrogens | Negative |

| Imidazole Carbons | Slightly Positive |

| Substituent Hydrogens | Positive |

Reaction Mechanism Elucidation

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of intermediates, and characterization of transition states.

The synthesis and reactivity of nitroimidazoles involve several key reaction pathways that can be investigated theoretically. For example, the N-alkylation of a nitroimidazole core is a common synthetic step. researchgate.net Computational studies can model the reaction of the nitroimidazole anion with an alkylating agent (like methoxymethyl chloride) to predict the regioselectivity (i.e., which nitrogen atom is alkylated) and the activation energy of the reaction.

These studies involve calculating the geometries of the reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides insight into the bond-making and bond-breaking processes. For the synthesis of this compound, theoretical calculations could clarify the mechanism of bromination and subsequent N-alkylation, helping to optimize reaction conditions. researchgate.netdndi.org

For nitroimidazole derivatives, understanding the energetic profiles of their bioreductive activation is particularly important. The nitro group can be reduced in hypoxic (low oxygen) environments, a key step in their mechanism of action as anticancer and antimicrobial agents. mdpi.com Computational studies can model the stepwise addition of electrons to the nitro group and subsequent fragmentation pathways, providing a detailed picture of the energetic landscape of this critical biological transformation.

Molecular Docking Studies (for related nitroimidazole derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking studies on various nitroimidazole and related imidazole derivatives have been performed to predict their binding modes with different biological targets. nih.govaabu.edu.joresearchgate.net For instance, docking simulations have been used to investigate how imidazole derivatives bind to the active site of enzymes like NADH-fumarate reductase, a potential target in parasites. nih.gov

These studies typically reveal key interactions that stabilize the ligand-protein complex. Common interactions include:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group are excellent hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic imidazole ring and other nonpolar substituents can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

By predicting these binding modes, molecular docking can rationalize the structure-activity relationships (SAR) observed for a series of compounds and guide the design of new derivatives with improved affinity and selectivity for their target. rsc.org

Table 2: Common Intermolecular Interactions in Docking Studies of Imidazole Derivatives

| Interaction Type | Key Molecular Features Involved |

| Hydrogen Bonding | Imidazole Ring Nitrogens, Nitro Group Oxygens |

| Hydrophobic Interactions | Aromatic Imidazole Ring, Alkyl Substituents |

| π-π Stacking | Aromatic Imidazole Ring |

| Van der Waals Forces | Overall Molecular Shape |

Applications in Organic Synthesis: Intermediate for Advanced Chemical Structures

Intermediate for the Synthesis of 2-Bromo-4-nitroimidazole (B1265489)

A principal application of 1-Methoxymethyl-2-bromo-4-nitroimidazole is its function as a direct precursor to 2-bromo-4-nitroimidazole. The synthesis strategy involves the removal of the methoxymethyl (MOM) protecting group, a process known as deprotection.

This deprotection is effectively achieved under acidic conditions. A documented method involves treating this compound with a solution of 5N hydrochloric acid in methanol (B129727) under reflux. googleapis.com This process efficiently cleaves the MOM group, yielding the desired 2-bromo-4-nitroimidazole. googleapis.com The use of this protected intermediate is a strategic choice in a multi-step synthesis, as the MOM group is stable under a variety of reaction conditions, including those that are basic or nucleophilic, before its intended removal. adichemistry.comwikipedia.org

Table 1: Synthesis of 2-Bromo-4-nitroimidazole via Deprotection

| Starting Material | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | 5N Hydrochloric Acid, Methanol | Reflux, 2.5 hours | 2-Bromo-4-nitroimidazole | 66.0% | googleapis.com |

The significance of 2-bromo-4-nitroimidazole, and by extension its precursor this compound, is profoundly demonstrated by its role in the synthesis of advanced antitubercular drugs. google.comnih.gov Nitroimidazole-based compounds are a promising class of therapeutics for treating tuberculosis, including multi-drug resistant strains. nih.govgoogle.com

2-Bromo-4-nitroimidazole is a key building block for the synthesis of nitroimidazole drugs such as Delamanid and Pretomanid. google.com These complex molecules are constructed by coupling 2-bromo-4-nitroimidazole with other intricate side chains. google.com Therefore, the synthetic pathway that proceeds through this compound is integral to the production of these vital medicines.

Precursor for the Construction of Diverse Functionalized Nitroimidazole Scaffolds

The structure of this compound makes it an excellent starting point for creating a wide array of functionalized nitroimidazole derivatives. The presence of a bromine atom at the 2-position opens the door to various palladium-catalyzed cross-coupling reactions.

For instance, reactions like the Suzuki coupling can be employed to form a new carbon-carbon bond at the 2-position by reacting the bromo-intermediate with an organoboron species. organic-chemistry.orgwikipedia.org This allows for the introduction of aryl, heteroaryl, or alkyl groups, leading to diverse molecular scaffolds. The MOM protecting group is particularly advantageous here, as it prevents the acidic imidazole (B134444) proton from interfering with the basic conditions often required for these coupling reactions. This strategic protection facilitates cleaner reactions and access to a broader range of complex derivatives that would be difficult to synthesize otherwise.

Integration into Multistep Organic Synthesis for Complex Molecular Architectures

The use of this compound exemplifies the principles of protecting group chemistry in the multistep synthesis of complex target molecules. In a lengthy synthetic sequence, it is often necessary to mask a reactive functional group to prevent it from undergoing undesired side reactions while other parts of the molecule are being modified.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The current synthesis of 1-Methoxymethyl-2-bromo-4-nitroimidazole and related compounds often relies on traditional batch chemistry, which can involve harsh conditions, hazardous reagents, and complex purification steps. Future research will likely focus on developing greener and more efficient synthetic routes.

Key areas for investigation include:

Green Chemistry Approaches: The application of green chemistry principles is paramount. This includes exploring solvent-free reaction conditions or the use of environmentally benign solvents like water. nih.govasianpubs.org Methodologies such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, have shown promise for other imidazole (B134444) derivatives and could be adapted. jocpr.comresearchgate.net The use of solid acid clay catalysts instead of strong mineral acids is another sustainable alternative that merits exploration. jocpr.com

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes offers substantial advantages in safety, scalability, and consistency. mdpi.com A flow chemistry setup for the synthesis of this compound could enable better control over reaction parameters (e.g., temperature, pressure, and reaction time), leading to higher yields and purity while minimizing waste. fu-berlin.de This approach is particularly valuable for handling potentially energetic nitro-compounds.

Photocatalysis and Electrosynthesis: Modern synthetic methods like photocatalysis and electrosynthesis offer novel pathways for constructing and functionalizing heterocyclic rings under mild conditions. mdpi.comorganic-chemistry.org Research into visible-light-mediated reactions for the bromination or nitration steps could reduce the reliance on conventional, often harsh, reagents.

| Methodology | Potential Advantage for Synthesis | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Green Chemistry |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control | Process Chemistry |

| Solvent-Free Reactions | Minimized waste, reduced environmental impact | Green Chemistry |

| Photocatalysis | Mild reaction conditions, novel activation pathways | Modern Synthetic Methods |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The specific arrangement of substituents on the this compound ring—a bromo group at C2, a nitro group at C4, and a methoxymethyl (MOM) group at N1—provides a rich platform for exploring new chemical transformations.

Future studies could focus on:

C-H Functionalization: Direct C-H activation presents a powerful tool for derivatization, avoiding the need for pre-functionalized substrates. The electron-withdrawing nitro group strongly influences the acidity and reactivity of the C5-H bond, making it a prime target for regioselective C-H arylation, alkenylation, or other coupling reactions. koreascience.krrsc.org Developing catalytic systems (e.g., based on palladium or nickel) to selectively functionalize this position would open up a vast chemical space for creating novel analogues. koreascience.krrsc.org

Cross-Coupling Reactions: The 2-bromo substituent is an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While such reactions are known for bromo-imidazoles, exploring their application to this specific substrate, particularly in combination with C-H activation at the C5 position, could lead to complex, poly-substituted nitroimidazoles.

Transformations of the Nitro Group: The nitro group is crucial for the biological activity of many nitroimidazole compounds but can also be chemically transformed. researchgate.net Investigating its selective reduction to an amino group would yield 2-bromo-4-aminoimidazole derivatives, providing a scaffold for further functionalization, such as amide bond formation or diazotization reactions.

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry offers an indispensable toolkit for accelerating research by predicting molecular properties and guiding experimental design. For this compound, advanced modeling can provide deep insights.

Promising computational avenues include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the compound's electronic structure, stability, and reactivity. nih.govresearchgate.net Such studies can predict the most likely sites for nucleophilic or electrophilic attack, rationalize the regioselectivity observed in reactions like C-H activation, and calculate the energies of reaction intermediates and transition states to elucidate reaction mechanisms. nih.govresearchgate.netresearchgate.net

Prediction of Physicochemical Properties: Computational models can accurately predict key physicochemical properties such as solubility, lipophilicity (LogP), and dipole moment. researchgate.net These predictions are vital for designing derivatives with specific properties, for instance, in the context of developing pharmaceutical intermediates where bioavailability is a consideration.

Machine Learning for Reaction Optimization: The burgeoning field of machine learning (ML) can be applied to predict reaction outcomes and identify optimal reaction conditions. acs.orgnih.gov By training ML models on datasets of similar heterocyclic reactions, it may be possible to predict the best catalysts, solvents, and temperatures for novel derivatization reactions of this compound, thereby reducing the amount of empirical screening required. acs.orgneurips.ccresearchgate.net

| Computational Tool | Application Area | Predicted Outputs |

| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Electronic structure, transition state energies, reactive sites |

| Quantum-Chemical Descriptors | Physicochemical Properties | Dipole moment, electrophilicity, ionization potential |

| Machine Learning (ML) Models | Reaction Design & Optimization | Optimal reaction conditions (catalyst, solvent, temp.), yield prediction |

Potential Integration into Automated Synthesis Platforms

The synthesis of key intermediates like this compound is well-suited for integration into automated platforms, which are revolutionizing chemical synthesis and drug discovery. geneonline.comcognit.ca

Future integration could involve:

Robotic Synthesis and Screening: Automated robotic platforms can perform high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for synthesis or derivatization. researchgate.netacs.orgresearchgate.net Such a system could autonomously execute dozens or even hundreds of reactions in parallel to explore different catalysts for a novel cross-coupling reaction or various reagents for a C-H functionalization. cognit.ca

AI-Driven Synthesis Planning: Advanced AI and software can devise multi-step synthetic routes. drugtargetreview.com An "AI-driven robotic chemist" could, in principle, be tasked with synthesizing a novel derivative from this compound. The system would propose the synthetic route, define the reaction conditions, and then physically execute the synthesis using robotic modules. nih.gov

Modular Flow Chemistry Systems: An automated platform could combine several modular flow reactors, each designed to perform a specific step in a multi-step synthesis. fu-berlin.de For example, the initial synthesis of the core compound could be followed immediately by a flow module for a Suzuki coupling at the 2-position, and then another for a C-H arylation at the 5-position, all within a single, integrated, and automated sequence.

This approach minimizes manual handling, increases reproducibility, and significantly accelerates the design-make-test cycle in chemical research and development. geneonline.comprotheragen.ai

常见问题

Q. What are the common synthetic routes for preparing 1-Methoxymethyl-2-bromo-4-nitroimidazole, and what critical reagents are involved?

The synthesis of this compound typically involves sequential functionalization of the imidazole core. Key steps include:

- Nitro-group introduction : Nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Bromination : Electrophilic bromination at the 2-position using Br₂ in acetic acid or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) .

- Methoxymethylation : Alkylation with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .

Q. Critical Reagents :

- Brominating agents (Br₂, NBS)

- Alkylating agents (methoxymethyl chloride)

- Solvents (DMF, acetic acid)

- Catalysts (AIBN for radical bromination)

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons (imidazole ring) appear as singlets between δ 7.5–8.5 ppm. Methoxymethyl protons (OCH₂O) show a singlet at δ 3.3–3.5 ppm, while the methyl group (CH₃) resonates at δ 2.1–2.3 ppm .

- ¹³C NMR : Nitro group carbons appear at δ 140–150 ppm, brominated carbons at δ 110–120 ppm, and methoxymethyl carbons at δ 55–65 ppm .

- IR Spectroscopy : Strong absorption bands for C-Br (~550 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and C-O-C (~1100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 264 (calculated for C₅H₆BrN₃O₃) with fragments corresponding to Br loss (m/z 185) and NO₂ elimination (m/z 218) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during alkylation or substitution reactions of this compound?

Regioselectivity in imidazole derivatives is influenced by electronic and steric factors:

- Electronic Effects : The nitro group at C4 deactivates the ring, directing electrophiles (e.g., bromine) to the less deactivated C2 position. Methoxymethyl groups at C1 act as electron-donating substituents, further modulating reactivity .

- Steric Control : Bulky reagents (e.g., methoxymethyl chloride) favor substitution at less hindered positions. For example, alkylation at N1 is preferred over C5 due to steric hindrance from the nitro group .

- Catalytic Strategies : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

Q. Example Optimization Table :

| Reaction Step | Conditions | Yield Improvement |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 85% → 92% |

| Methoxymethylation | K₂CO₃, DMF, 60°C | 70% → 88% |

Q. What strategies resolve contradictions in crystallographic data for nitroimidazole derivatives?

Discrepancies in X-ray crystallography data (e.g., bond lengths, electron density maps) can arise from dynamic disorder or anharmonic motion. Mitigation strategies include:

- Multipole Refinement : Modeling anharmonic motion for nitro and amino groups using software like MoPro .

- R-Free Factor Analysis : Validating models by comparing calculated and observed diffraction data. For example, refining two symmetry-independent molecules (Z' = 2) to account for dimeric interactions .

- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., 1-phenyl-4-nitroimidazole) to identify deviations caused by substituent effects .

Q. Key Interactions Observed :

Q. How can computational methods predict feasible synthetic routes for derivatives of this compound?

Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) leverages reaction databases (Reaxys, Pistachio) to propose routes:

- One-Step Functionalization : Bromine at C2 can undergo nucleophilic substitution (e.g., with amines or thiols) under mild conditions (DMSO, 50°C) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C2 using Pd(PPh₃)₄ and aryl boronic acids .

- Cyclization Pathways : Formation of fused heterocycles via intramolecular Heck or Ullmann reactions .

Q. Example Predicted Route :

Substitution : Replace Br with azide (NaN₃, DMF, 60°C).

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuSO₄, sodium ascorbate) to attach triazole moieties .

Methodological Considerations

Q. What protocols ensure the stability of this compound during storage and handling?

- Storage : Protect from light and moisture in amber vials at –20°C. Desiccants (silica gel) prevent hydrolysis of the methoxymethyl group .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidative degradation. Glacial acetic acid is preferred for bromination to minimize side reactions .

Q. Degradation Pathways :

- Hydrolysis of the methoxymethyl group to formaldehyde under acidic conditions .

- Thermal decomposition above 150°C, releasing NO₂ and HBr gases .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

- NMR Chemical Shifts : Compare DFT-calculated shifts (e.g., using Gaussian) with experimental data. Adjust solvent models (PCM for DMSO) to improve accuracy .

- IR Absorptions : Account for crystal packing effects in solid-state IR by analyzing single-crystal vs. KBr pellet data .

Case Study : A 0.3 ppm deviation in ¹H NMR for the methoxymethyl group was resolved by recrystallizing the compound to remove solvate impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。